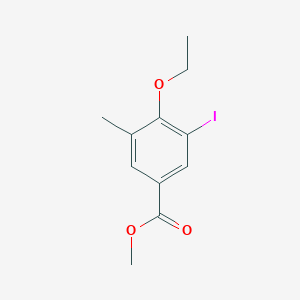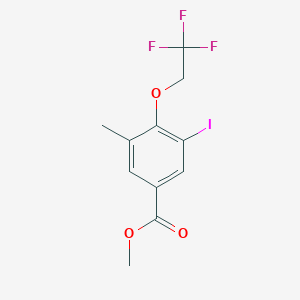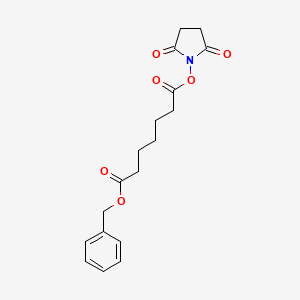
tert-Butyl (2-(2-bromo-6-fluorophenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(2-bromo-6-fluorophenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenoxy moiety, and an ethyl linkage to the carbamate functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-bromo-6-fluorophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-bromo-6-fluorophenoxy)ethanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products include substituted phenoxyethyl derivatives.
Oxidation: Products include phenolic compounds.
Hydrolysis: Products include tert-butylamine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2-(2-bromo-6-fluorophenoxy)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(2-bromo-6-fluorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro groups enhance its binding affinity and specificity towards these targets. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
- tert-Butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-6-chlorophenoxy)ethyl)carbamate
Comparison:
- Structural Differences: The position and type of halogen substituents (bromo, fluoro, chloro) vary among these compounds, affecting their reactivity and interaction with biological targets.
- Reactivity: The presence of different halogens influences the compound’s reactivity in substitution and elimination reactions.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and stability.
Conclusion
tert-Butyl (2-(2-bromo-6-fluorophenoxy)ethyl)carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structural features and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-bromo-6-fluorophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-7-8-18-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHQHIQNBDVDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC=C1Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














